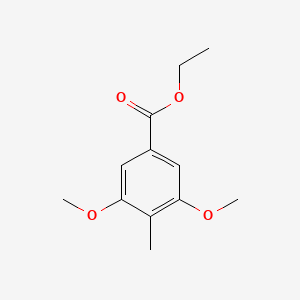
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is an organic compound with the molecular formula C15H22OSi and a molecular weight of 246.42 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-ynyloxy moiety, which is further substituted with a p-tolyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a propargylic alcohol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Propargylic alcohol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in reactions, while the alkyne moiety can undergo addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1,1-Dimethyl-3-o-tolyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
1,1-Dimethyl-3-(p-tolyl)urea: Contains a urea moiety instead of a prop-2-ynyloxy group.
Uniqueness
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its specific substitution pattern and the presence of both a trimethylsilyl group and a p-tolyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations.
Properties
Molecular Formula |
C15H22OSi |
|---|---|
Molecular Weight |
246.42 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(4-methylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-13-7-9-14(10-8-13)11-12-15(2,3)16-17(4,5)6/h7-10H,1-6H3 |
InChI Key |
MAKDNAPGGQCEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
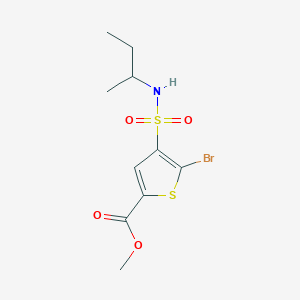
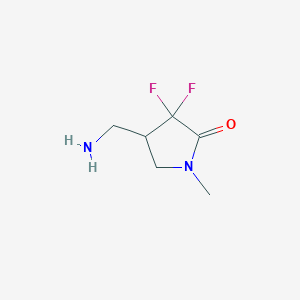
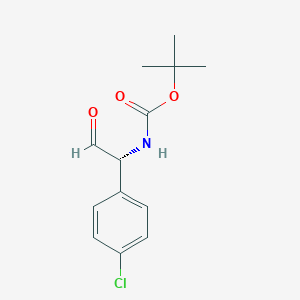
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
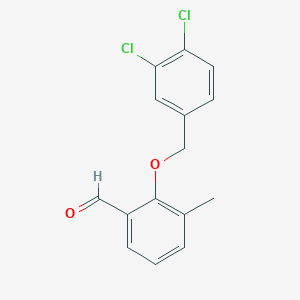
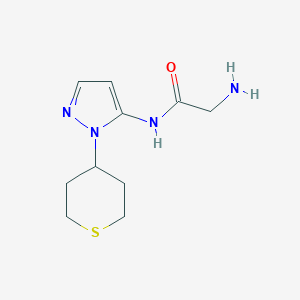
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)

